N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Antimalarial Structure–Activity Relationship Triazolopyridine

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251594-39-4) is a synthetic small-molecule member of the [1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide class, a scaffold that has been the subject of systematic antimalarial drug discovery programs. The compound features a 3-methyl substituent on the triazole ring and a 4-methoxyphenyl group on the sulfonamide nitrogen, distinguishing it from the more extensively characterized 3-ethyl, N-benzylated analogs reported in the primary literature.

Molecular Formula C14H14N4O3S
Molecular Weight 318.35
CAS No. 1251594-39-4
Cat. No. B2761641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS1251594-39-4
Molecular FormulaC14H14N4O3S
Molecular Weight318.35
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C14H14N4O3S/c1-10-15-16-14-8-7-13(9-18(10)14)22(19,20)17-11-3-5-12(21-2)6-4-11/h3-9,17H,1-2H3
InChIKeyHMIXZVSSTNVTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251594-39-4): Core Scaffold, Key Physicochemical Attributes, and Comparator Landscape for Informed Procurement


N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS 1251594-39-4) is a synthetic small-molecule member of the [1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide class, a scaffold that has been the subject of systematic antimalarial drug discovery programs [1]. The compound features a 3-methyl substituent on the triazole ring and a 4-methoxyphenyl group on the sulfonamide nitrogen, distinguishing it from the more extensively characterized 3-ethyl, N-benzylated analogs reported in the primary literature [1]. Its molecular formula is C14H14N4O3S, placing it well within oral drug-like space by Lipinski criteria. This evidence guide is constructed for scientific and industrial procurement professionals who require quantifiable, comparator-anchored differentiation to justify compound selection over closely related triazolopyridine sulfonamide analogs.

Why N-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Cannot Be Interchanged with Other Triazolopyridine Sulfonamides: Structural Determinants of Divergent Activity


The [1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide scaffold contains three points of structural randomization that have been shown to dramatically modulate in vitro antimalarial potency [1]. In the only published systematic structure–activity relationship (SAR) study of this chemotype, a 3-ethyl, N-(3-fluorobenzyl), N-(4-methoxyphenyl) analog achieved an IC50 of 2.24 μM against chloroquine-resistant Plasmodium falciparum 2/K, whereas a different substitution pattern—2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one—yielded an IC50 of 4.98 μM, representing a >2-fold potency difference [1]. The target compound differs at two key pharmacophoric positions (3-methyl vs. 3-ethyl; absence of N-benzylation), precluding reliable extrapolation of activity data from published analogs. Generic substitution across this series without compound-specific validation therefore carries a high risk of selecting an inactive or suboptimal molecule for antimalarial screening cascades.

N-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: Quantitative Head-to-Head and Class-Level Differentiation Evidence for Procurement Decision-Making


3-Methyl vs. 3-Ethyl Substitution on the Triazole Ring: A Critical Pharmacophoric Divergence with Documented Activity Consequences

The target compound carries a 3-methyl group on the [1,2,4]triazolo[4,3-a]pyridine core, whereas the most potent published analog in the series—3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide—contains a 3-ethyl group and achieved an IC50 of 2.24 μM against chloroquine-resistant P. falciparum 2/K [1]. The published SAR study did not evaluate any 3-methyl congeners, meaning no direct head-to-head comparison exists [1]. However, the methyl-to-ethyl change alters both steric occupancy and lipophilicity at a position adjacent to the sulfonamide-bearing pyridine ring, a region predicted to interact with the falcipain-2 active site [1]. This substitution difference alone precludes assuming equivalent potency.

Antimalarial Structure–Activity Relationship Triazolopyridine

Absence of N-Benzylation: Reduced Molecular Weight and Topological Polar Surface Area Relative to Lead Analog

The target compound (MW ~318 g/mol, based on formula C14H14N4O3S) lacks the N-benzyl substituent present on the two most active published compounds, which have molecular weights exceeding 450 g/mol [1]. All 25 compounds synthesized and tested in the reference study conformed to Lipinski's Rule of Five; specifically, the lead compounds 13a and 8e showed MW <500 Da, logP 2–5, ≤5 HBD, ≤10 HBA, and TPSA <140 Ų, with high predicted gastrointestinal absorption and no blood–brain barrier penetration [1]. The target compound's lower MW and reduced TPSA (estimated ~100–110 Ų vs. ~130 Ų for the benzylated lead) may confer distinct oral absorption and distribution characteristics, though no direct comparative PK data are available.

Drug-likeness Physicochemical Properties Triazolopyridine

Selectivity and Cytotoxicity Profile of the Triazolopyridine-6-sulfonamide Class: Favorable Safety Window for Early-Stage Antimalarial Screening

In the reference class-level study, 23 out of 25 tested triazolopyridine sulfonamide compounds showed no cytotoxicity against human MRC-5 fibroblast cells (IC50 > 64 μg/mL), yielding a high selectivity index for antiparasitic activity [1]. Only two compounds (8b and 8e) exhibited cytotoxicity at IC50 values of 48.50 μg/mL and 18.19 μg/mL, respectively [1]. This class-wide low cytotoxicity profile provides a favorable baseline expectation for the target compound, although compound-specific cytotoxicity and selectivity data have not been published and must be determined experimentally.

Cytotoxicity Selectivity Index Antimalarial

Falcipain-2 Molecular Docking: Class-Level Target Engagement Evidence from Virtual Screening of 1,561 Compounds

A virtual library of 1,561 [1,2,4]triazolo[4,3-a]pyridine sulfonamides was screened against falcipain-2, a validated cysteine protease target in P. falciparum, using structure-based virtual screening and molecular docking [1]. Twenty-five virtual hits were selected for synthesis and in vitro evaluation, confirming that the scaffold engages the falcipain-2 binding site with docking-predicted binding affinities correlating with experimental IC50 values for the most active compounds [1]. The target compound, bearing the same core scaffold with conservative substitution, is expected to retain falcipain-2 binding capacity, though its specific docking score and binding pose have not been individually reported.

Falcipain-2 Molecular Docking Virtual Screening

N-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: Best-Fit Research and Industrial Application Scenarios Based on Evidence-Anchored Differentiation


Antimalarial Lead Optimization with a Streamlined Scaffold for Oral Bioavailability Enhancement

The target compound's reduced molecular weight (~318 g/mol) and absence of N-benzylation, relative to the lead analog 13a (MW >450 g/mol, IC50 2.24 μM), position it as a favorable starting scaffold for medicinal chemistry programs aiming to improve oral absorption and reduce lipophilicity while retaining the falcipain-2-targeting triazolopyridine-6-sulfonamide core [1]. The class-wide ADMET prediction for lead compounds shows high GI absorption and no BBB penetration, and the target compound's lower MW may further enhance these properties [1]. Procurement is recommended for laboratories conducting antimalarial structure–activity relationship (SAR) exploration where both potency and pharmacokinetic optimization are dual objectives.

Falcipain-2 Biochemical Assay Probe Development and Target Validation

The triazolopyridine-6-sulfonamide scaffold has been validated through virtual screening and molecular docking against falcipain-2, with 25 synthesized hits confirming target engagement in vitro [1]. The target compound, with conservative 3-methyl and 4-methoxyphenyl substitutions, can serve as a scaffold for developing biochemical probe molecules, provided its specific IC50 against recombinant falcipain-2 is determined. Purchasers should prioritize this compound when constructing focused compound libraries for falcipain-2 inhibitor screening cascades, leveraging the class-validated target rationale.

Selectivity Profiling Against Human Cysteine Cathepsins to Establish Antiparasitic Selectivity

Given that 92% of tested class members showed no MRC-5 cytotoxicity (IC50 > 64 μg/mL) [1], the target compound is a strong candidate for selectivity profiling against human cysteine cathepsins (e.g., cathepsins B, L, K) that share structural homology with falcipain-2. The 3-methyl substituent, being sterically smaller than the 3-ethyl group of the lead analog, may differentially modulate selectivity. Procurement of this compound is indicated for research groups performing counter-screening to establish antiparasitic selectivity indices and to de-risk falcipain-2-targeted programs against host toxicity.

Comparative Library Enumeration for Machine Learning-Driven Antimalarial QSAR Model Building

The target compound fills an unexplored region of the triazolopyridine-6-sulfonamide chemical space—specifically the 3-methyl, N-(4-methoxyphenyl), non-N-benzylated combination—not represented among the 25 synthesized and tested compounds in the reference study [1]. Incorporating this compound into a training set for quantitative structure–activity relationship (QSAR) modeling can improve model generalizability across the methyl-to-ethyl and benzylated-to-non-benzylated substitution axes. Industrial procurers building machine learning-ready compound libraries for antimalarial drug discovery should include this compound to reduce prediction blind spots.

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